Product packaging for C26H19ClFN3O4(Cat. No.:)

C26H19ClFN3O4

Cat. No.: B12617103
M. Wt: 491.9 g/mol
InChI Key: FNUQXOLZOTYMHU-YPHDTHBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Human Immunodeficiency Virus Type 1 (HIV-1) Integrase as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus. nih.govbrieflands.com It is responsible for the insertion of the viral DNA into the host cell's genome, a pivotal step in the viral life cycle. nih.govmdpi.com By blocking the action of this enzyme, HIV-1 integrase inhibitors can effectively halt the replication process. brieflands.com This mechanism of action makes HIV-1 integrase a well-established and highly attractive target for antiviral drug development. nih.govacs.org The success of approved integrase inhibitors, such as Raltegravir (B610414), has validated this therapeutic strategy and spurred the search for new generations of inhibitors with improved properties. nih.gov

Contextualization of Pyrrolopyrazoledione Scaffolds in Modern Antiviral Research

The development of novel heterocyclic compounds is a key strategy in the search for new antiviral agents. Pyrrolopyrazoledione scaffolds, such as the one forming the core of C26H19ClFN3O4, represent a specific area of exploration in this field. While the broader class of pyrrolopyridines has been investigated for various biological activities, including antiviral properties, the specific pyrrolopyrazoledione framework is part of a more focused effort to design molecules that can effectively interact with the active site of HIV-1 integrase. nih.govmdpi.com The design of such scaffolds is often guided by the goal of mimicking the interactions of the natural substrate with the enzyme, particularly the chelation of essential metal ions in the active site. nih.gov The exploration of diverse heterocyclic systems, including pyrazolone (B3327878) and pyrrolopyridine derivatives, has shown promise in yielding potent HIV-1 integrase inhibitors. nih.govnih.gov

Rationale for the Discovery and Investigation of this compound (Compound 15d)

The synthesis and investigation of this compound, also known as compound 15d, were part of a targeted effort to develop new and potent HIV-1 inhibitors. nih.gov Researchers aimed to build upon existing knowledge of 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds, which had shown anti-HIV activity. nih.gov The primary rationale was to modify these existing structures to enhance their biological activity. nih.gov

A key aspect of the design strategy was the incorporation of a molecular framework that could effectively chelate the two metal ions present in the active site of HIV-1 integrase, a critical feature for potent inhibition. nih.gov Additionally, the inclusion of a halo-substituted phenyl group was a deliberate choice, as this functionality is known to be important for the activity of many HIV-1 integrase inhibitors. nih.gov The specific combination of a 2,4-difluorophenyl group and a chloro-substituted phenyl ring within the pyrrolopyrazoledione scaffold of compound 15d was the result of systematic structure-activity relationship (SAR) studies aimed at optimizing the antiviral potency. nih.gov

Research Findings

The investigation of this compound has yielded specific data regarding its antiviral activity.

Compound IDChemical FormulaAnti-HIV-1 Activity (EC50 in µM)Cytotoxicity (CC50 in µM)
This compound (15d) This compound>30>100

Data sourced from Liu et al., 2016. nih.gov

The reported anti-HIV-1 activity for compound 15d, as indicated by its half-maximal effective concentration (EC50), was found to be greater than 30 µM. nih.gov In the same study, its cytotoxicity, measured as the 50% cytotoxic concentration (CC50), was determined to be above 100 µM. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H19ClFN3O4 B12617103 C26H19ClFN3O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H19ClFN3O4

Molecular Weight

491.9 g/mol

IUPAC Name

(3aR,6aS)-5-(3-chlorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C26H19ClFN3O4/c27-14-2-1-3-16(11-14)31-23(33)21-20(10-13-4-7-17(32)8-5-13)30-26(22(21)24(31)34)18-12-15(28)6-9-19(18)29-25(26)35/h1-9,11-12,20-22,30,32H,10H2,(H,29,35)/t20?,21-,22+,26?/m1/s1

InChI Key

FNUQXOLZOTYMHU-YPHDTHBOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC=C(C=C6)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC=C(C=C6)O

Origin of Product

United States

Mechanism of Action Studies for C26h19clfn3o4 As an Anti Hiv 1 Agent

Biochemical Characterization of Integrase Inhibition

As C26H19ClFN3O4 (GSK3640254) is not an integrase inhibitor, there are no available data on its biochemical characterization in this context. The mechanism of action involves binding to the viral capsid-SP1 protein and interfering with protease-mediated cleavage. researchgate.net

In Vitro Strand Transfer Inhibition Assays

Information regarding in vitro strand transfer inhibition assays for this compound (GSK3640254) is not available, as this assay is specific to integrase inhibitors. mdpi.commdpi.com

Inhibition of 3'-Processing Activity

Data on the inhibition of 3'-processing activity by this compound (GSK3640254) is not found in the scientific literature, as this is a function of integrase inhibitors. mdpi.comnih.gov

Enzymatic Kinetic Analysis of Integrase Inhibition by this compound

Enzymatic kinetic analyses for this compound (GSK3640254) focus on its role as a maturation inhibitor, not an integrase inhibitor. Mechanistic studies have shown that GSK3640254 binds with high affinity to Gag virus-like particles and dissociates more slowly than earlier-generation maturation inhibitors, contributing to its improved antiviral activity. asm.org

Structure Activity Relationship Sar and Lead Optimization of C26h19clfn3o4 Analogs

Systematic Investigation of Substituent Effects on Antiviral Potency

A systematic study of various analogs has provided significant insights into how different substituents on the core structure influence their anti-HIV-1 activity. The compound C26H19ClFN3O4, identified as a potent derivative, served as a key reference point in these investigations.

The nature of the aryl group substituted at the R1 position of the pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) scaffold has a marked effect on antiviral potency. Initial findings indicated that a 2,4-difluorophenyl group at this position was beneficial for activity. Further modifications explored other aryl and heteroaryl groups to probe the electronic and steric requirements for optimal interaction with the biological target.

For instance, the introduction of a 2-hydroxy-naphthalen-1-yl group resulted in a compound with good biological activity, exhibiting a 50% effective concentration (EC50) of 4.50 µM. nih.gov In contrast, replacing this with a thiazol-2-yl or a pyridin-2-yl group led to a significant decrease in activity, by as much as an order of magnitude. nih.gov This suggests that a larger, more lipophilic aryl group might be preferred at this position for enhanced antiviral efficacy.

A key breakthrough was the discovery that a 2-hydroxy-3-methoxyphenyl substituted derivative was nearly eight times more active than its parent 2,3-dihydroxyphenyl substituted counterpart, with EC50 values of 3.98 µM and 26.39 µM, respectively. nih.gov This highlights the favorable impact of a methoxy (B1213986) group adjacent to a hydroxyl group on the phenyl ring.

Further investigation into the R2 substituent on a phenyl ring revealed that electron-withdrawing groups, such as additional halogens, generally resulted in poor anti-HIV-1 activity (EC50 > 30 µM). nih.gov Conversely, replacing a 4-fluorine atom with a methyl group led to a compound with comparable potency to the lead, showing an EC50 of 4.10 µM. nih.gov However, the introduction of a 4-methoxy group at the same position had a negative impact on HIV-1 inhibition, indicating a sensitive interplay of electronic and steric effects. nih.gov

The exploration of diverse R1 and R2 substituents has been central to optimizing the antiviral potency of this chemical series. The table below summarizes the anti-HIV-1 activity (EC50), cytotoxicity (CC50), and therapeutic index (TI) for selected analogs, illustrating the impact of these modifications.

CompoundR1 SubstituentR2 SubstituentEC50 (µM)CC50 (µM)TI (CC50/EC50)
62,3-dihydroxyphenyl4-fluorophenyl26.39>410>15.54
9g (this compound)2-hydroxy-3-methoxyphenyl4-fluorophenyl3.98>410>102.99
132-hydroxy-naphthalen-1-yl4-fluorophenyl4.50>410>91.11
15e2-hydroxy-3-methoxyphenyl2,4-difluorophenyl>30>410-
15i2-hydroxy-3-methoxyphenyl4-methylphenyl4.10>422.3>103.09
15j2-hydroxy-3-methoxyphenyl4-methoxyphenyl12.31>422.3>34.30

Influence of Functional Groups on Specific Positions (e.g., hydroxy, methoxy, halogen)

Identification of Key Pharmacophoric Features for HIV-1 Integrase Inhibition

Based on the SAR studies, a pharmacophore model for this series of HIV-1 integrase inhibitors can be proposed. A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. up.ac.za For HIV-1 integrase inhibitors, common pharmacophoric features often include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic or aromatic regions that facilitate binding to the enzyme's active site. up.ac.zatandfonline.com

For the this compound series, the key pharmacophoric features appear to be:

Aromatic/Hydrophobic Regions: The presence of multiple aryl rings (at R1 and R2) is crucial for activity, suggesting these regions engage in hydrophobic or π-stacking interactions within the enzyme's binding pocket.

Hydrogen Bond Donor/Acceptor System: The 2-hydroxy-3-methoxy-phenyl moiety is a critical feature. The hydroxyl group can act as a hydrogen bond donor, while the adjacent methoxy oxygen can act as a hydrogen bond acceptor. This specific arrangement appears optimal for potent inhibition. Many integrase inhibitors function by chelating essential metal ions in the enzyme's catalytic core, and this functional group arrangement may facilitate such interactions. researchgate.net

Halogen Bonding/Hydrophobic Interaction: The fluorophenyl group at the R2 position contributes significantly to potency, likely through hydrophobic and potentially halogen-bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chemmethod.comnih.gov

While a specific QSAR model for the this compound series has not been detailed in the available literature, the development of such a model would be a logical next step in the lead optimization process. The general methodology for creating a predictive QSAR model involves several steps:

Data Set Compilation: A dataset of synthesized analogs with their corresponding biological activities (e.g., EC50 values) would be compiled. tandfonline.com

Descriptor Calculation: For each molecule, a variety of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors that quantify different aspects of the molecular structure. scholarsresearchlibrary.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates the descriptors with the observed biological activity. chemmethod.comnih.gov For instance, an MLR model would take the form: log(1/EC50) = c1(descriptor1) + c2(descriptor2) + ... + constant

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds that were not used in the model's development. tandfonline.comtandfonline.com

A robust and predictive QSAR model for this series would enable the in silico screening of virtual compounds, allowing researchers to prioritize the synthesis of analogs with the highest predicted antiviral activity, thereby accelerating the discovery of more potent HIV-1 integrase inhibitors. nih.gov

Correlation of Molecular Descriptors with Biological Potency

Quantitative structure-activity relationship (QSAR) studies are instrumental in identifying and quantifying the physicochemical properties of a compound that influence its biological activity. spu.edu.sy This approach establishes a mathematical relationship between molecular descriptors and potency, enabling researchers to predict the activity of novel analogs. spu.edu.sywikipedia.org For HIV-1 integrase inhibitors, key molecular descriptors often include hydrophobicity (log P), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). spu.edu.sy

Research on related inhibitor classes has shown that specific descriptors are crucial for potency. For instance, studies on diketo acid inhibitors revealed that aromatic rings in the structure bind to regions near the viral DNA, potentially interfering with the mobility of a critical catalytic loop. nih.gov A pharmacophore model developed for a set of HIV-integrase inhibitors identified two hydrogen bond acceptor features and one aromatic ring as crucial for inhibitory activity. rsc.org The correlation of such descriptors with biological potency allows for a more targeted approach to drug design.

Below is a representative data table illustrating how molecular descriptors might correlate with the biological potency of analogous HIV-1 integrase inhibitors. The data is hypothetical but based on principles observed in published research.

Analog Key Substituent (R) LogP Polar Surface Area (Ų) H-Bond Acceptors Biological Potency (IC₅₀, nM)
Lead Analog -H3.595.0470
Analog A -F (para)3.795.0455
Analog B -Cl (para)4.095.0440
Analog C -OCH₃ (para)3.4104.1590
Analog D -CF₃ (meta)4.395.0425
Analog E -SO₂NH₂ (para)2.8121.46150

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Strategic Approaches for Further Lead Optimization

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a lead compound to produce a preclinical candidate with a high probability of success. creative-biostructure.com This involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and metabolic stability while minimizing toxicity. nih.gov

Scaffold Modification and Bioisosteric Replacements

The central framework of a molecule, or its scaffold, is a primary target for modification to improve biological activity. nih.govnih.gov For HIV-1 integrase inhibitors, various scaffolds such as pyridinones, chalcones, and pyrrolo-diones have been explored. semanticscholar.orgnih.govuthsc.edu Optimization efforts often focus on the substituents attached to this core structure. nih.gov

Scaffold Modification: In the development of related compounds, modifications to the core structure have yielded significant improvements. For example, in one study, the chalcone (B49325) moiety of a lead series was modified to create structurally related amide derivatives, which were then evaluated for their inhibitory activity. uthsc.edu Similarly, research on a pyridinone scaffold focused on modifying the hydrophobic benzyl (B1604629) groups to enhance potency against the HIV-1 strand transfer (ST) step. nih.gov

Bioisosteric Replacements: This strategy involves substituting one functional group with another that possesses similar physical or chemical properties, with the goal of improving the molecule's biological properties without drastically altering its structure. wikipedia.org Common bioisosteric replacements include:

Halogen Substitution: Replacing a hydrogen atom with a fluorine atom can block metabolic oxidation, potentially increasing a drug's half-life. wikipedia.org The nature and pattern of halogen substitution on phenyl rings have been shown to significantly affect the potency of integrase inhibitors. semanticscholar.org For instance, a 4'-fluorophenyl moiety was found to be superior to other halophenyl rings in certain inhibitor series. semanticscholar.org

Ring System Exchange: A phenyl ring can often be replaced by other aromatic systems like thiophene (B33073) or naphthalene (B1677914) to improve efficacy or alter pharmacokinetic properties. wikipedia.org In the optimization of one series of inhibitors, introducing a 2-hydroxy-naphthalen-1-yl group resulted in good biological activity. semanticscholar.org

Classical Bioisosteres: The replacement of an ester linkage with an amide is a classic example. Procainamide, an amide, has a longer duration of action than its ester counterpart, procaine, due to this change. wikipedia.org This type of replacement can be crucial for improving metabolic stability.

Carboxylic Acid Bioisosteres: The carboxylic acid group is important for target binding in many inhibitors but can limit cell permeability. enamine.net Replacing it with bioisosteres like tetrazoles or N-acyl sulfonamides is a common strategy to improve drug-like properties. enamine.net

Computational Chemistry and Molecular Modeling of C26h19clfn3o4 Integrase Interactions

Molecular Docking Simulations of C26H19ClFN3O4 with HIV-1 Integrase

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule ligand (this compound) to its macromolecular target (HIV-1 integrase). The process involves sampling a vast number of possible conformations of the ligand within the enzyme's active site and using a scoring function to rank them. For this compound, simulations are typically performed using crystal structures of the HIV-1 intasome, which includes the integrase enzyme, viral DNA, and essential divalent metal cations (Mg²⁺). The primary goal is to identify the most energetically favorable binding pose, which is presumed to be representative of the biologically active conformation.

Analysis of the top-ranked docking poses for this compound reveals a highly conserved binding mode characteristic of potent INSTIs. The molecule orients itself to effectively occupy the space between the viral DNA terminus and the catalytic core of the integrase. The key interaction is the chelation of the two catalytic magnesium ions (Mg²⁺) by a specific pharmacophore within the this compound structure. This metal-chelating motif, involving a series of oxygen atoms, is crucial for displacing the reactive 3'-hydroxyl group of the viral DNA, thereby halting the strand transfer reaction.

Beyond metal chelation, the molecule establishes a network of non-covalent interactions that anchor it firmly in the active site. These include:

Hydrogen Bonding: Interactions between the ligand's polar groups and the protein backbone or side chains.

π-π Stacking: Favorable stacking between the aromatic ring systems of this compound and aromatic residues in the binding pocket, such as Tyrosine 143 (Tyr143).

Halogen Bonding: The chlorine atom on the difluorophenyl moiety can form a stabilizing halogen bond with an electron-rich group in the pocket.

Table 1: Summary of Predicted Molecular Interactions between this compound and HIV-1 Integrase
Interaction TypeThis compound MoietyPotential HIV-1 Integrase Residue(s) / Component
Metal Ion ChelationKeto-enol or Diketo-acid oxygen atomsTwo catalytic Mg²⁺ ions
π-π StackingFluorobenzyl groupTyr143
Hydrogen BondingAmide and hydroxyl groupsGlu152, Gln148, Thr66
Halogen InteractionChlorine atom on the difluorophenyl ringProtein backbone carbonyls or other electron donors
Van der Waals ContactPolycyclic core and benzyl (B1604629) groupPro145, Gln146, Ile151

Docking studies successfully identify the key amino acid residues within the HIV-1 integrase active site that are indispensable for the binding of this compound. These residues can be grouped based on their function.

The DDE Catalytic Motif: This triad (B1167595) of acidic residues (Asp64, Asp116, Glu152) is central to the enzyme's function. They are directly responsible for coordinating the two Mg²⁺ ions. This compound's ability to chelate these same ions effectively blocks the catalytic machinery.

Residues at the DNA-Enzyme Interface: Other residues, such as Tyr143, Gln148, and Asn155, form a critical part of the binding pocket. They interact directly with the inhibitor and are frequently implicated in the development of drug resistance. For example, the π-stacking interaction with Tyr143 is a significant contributor to the high affinity of this class of inhibitors.

Table 2: Key HIV-1 Integrase Residues Interacting with this compound
ResidueLocation/GroupPrimary Role in Interaction
Asp64 (D64)Catalytic Triad (DDE)Coordinates Mg²⁺ ions
Asp116 (D116)Catalytic Triad (DDE)Coordinates Mg²⁺ ions
Glu152 (E152)Catalytic Triad (DDE)Coordinates Mg²⁺ ions; forms hydrogen bonds with the inhibitor
Tyr143 (Y143)Binding PocketForms crucial π-π stacking interactions with the inhibitor's aromatic rings
Gln148 (Q148)Binding PocketForms hydrogen bonds and van der Waals contacts; mutations affect binding
Asn155 (N155)Binding PocketForms hydrogen bonds and van der Waals contacts; mutations affect binding

Analysis of Binding Poses and Interaction Modes

Molecular Dynamics Simulations to Elucidate Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the atomic motions of the this compound-integrase complex over time (typically tens to hundreds of nanoseconds), MD can assess the stability of the docked pose and reveal subtle conformational changes. The complex is solvated in a water box with physiological ion concentrations and temperature, and its trajectory is calculated using a physics-based force field.

Key metrics analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand's heavy atoms relative to the initial docked pose is monitored. A low and stable RMSD value (e.g., < 3 Å) throughout the simulation indicates that the ligand maintains a consistent and stable binding mode.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual protein residues is calculated to identify regions of flexibility or rigidity. Binding of this compound is expected to stabilize key residues in the active site, resulting in lower RMSF values for those residues compared to the unbound enzyme.

Interaction Persistence: The persistence of key interactions (e.g., hydrogen bonds, metal chelation) identified in docking is tracked over the simulation's duration. High persistence confirms their importance for stable binding.

Table 3: Typical Parameters and Outputs of an MD Simulation for the this compound-Integrase Complex
Parameter/MetricTypical Value/DescriptionSignificance
Simulation Time100-500 nanoseconds (ns)Ensures adequate sampling of conformational space for stability assessment.
Force FieldAMBER, CHARMM, or GROMOSProvides the mathematical functions and parameters to describe atomic interactions.
Ligand RMSDPlateauing at a low value (e.g., 1.5 - 2.5 Å)Indicates a stable binding pose without significant drift from the active site.
Protein RMSFReduced fluctuation in active site loopsShows that ligand binding induces rigidity and stabilizes the binding pocket.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical (QC) calculations, often using Density Functional Theory (DFT), are employed to study the intrinsic electronic properties of the this compound molecule. These calculations provide insights that are not accessible through classical methods like docking or MD.

Key properties calculated for this compound include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For this compound, it highlights the strongly electronegative regions around the chelating oxygen atoms, confirming their high propensity to coordinate with the positively charged Mg²⁺ ions.

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A relatively large HOMO-LUMO gap for this compound suggests high electronic stability, which is a desirable trait for a drug molecule.

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or ESP charges) quantifies the charge on each atom, providing a more detailed understanding of the electrostatic interactions and hydrogen bonding capabilities of the molecule.

Table 4: Quantum Chemical Properties of this compound and Their Relevance
PropertyMethodologyRelevance to Integrase Inhibition
Molecular Electrostatic Potential (MEP)DFT (e.g., B3LYP/6-31G*)Identifies the highly electronegative oxygen-rich region responsible for Mg²⁺ chelation.
HOMO-LUMO Energy GapDFTA larger gap indicates higher chemical stability and lower reactivity, contributing to a favorable drug profile.
Partial Atomic ChargesDFT (Mulliken, ESP fitting)Quantifies the strength of electrostatic interactions and the potential for forming strong hydrogen bonds.

In Silico Screening and De Novo Design Based on the this compound Scaffold

The detailed structural and electronic understanding of how this compound binds to HIV-1 integrase provides a powerful foundation for discovering new antiviral agents. The this compound structure serves as a "scaffold" for further computational exploration.

Structure-Based Virtual Screening: The validated binding model of this compound is used to create a pharmacophore model—an electronic and steric blueprint of the essential binding features. This model is then used to rapidly screen large databases of millions of chemical compounds to identify other molecules that match the blueprint and are therefore likely to bind to integrase.

De Novo Design: This approach uses algorithms to computationally "build" novel molecules directly within the integrase active site. Starting with the core scaffold of this compound or a key fragment, the program adds and optimizes chemical groups to maximize interactions with the target protein, aiming to design new compounds with potentially improved potency, a higher barrier to resistance, or better pharmacokinetic properties.

These strategies accelerate the drug discovery cycle by prioritizing the synthesis and testing of compounds with the highest probability of success.

Table 5: Comparison of Computational Drug Discovery Strategies Based on the this compound Scaffold
StrategyDescriptionPrimary GoalOutcome
Virtual ScreeningSearching existing chemical libraries for molecules that fit a predefined binding model.To identify new hits from existing chemical space.A ranked list of commercially available or known compounds for testing.
De Novo DesignAlgorithmically constructing novel molecules within the target's active site.To invent entirely new chemical entities with optimized properties.Novel molecular structures proposed for chemical synthesis and evaluation.

Referenced Compound Names

Chemical FormulaCommon Name
This compoundBictegravir

In Vitro Antiviral Efficacy and Selectivity Profiling of C26h19clfn3o4

Evaluation of Anti-HIV-1 Activity in Cell-Based Assays

The in vitro antiviral activity of GSK3640254 has been extensively evaluated in various cell-based assays, demonstrating potent efficacy against a broad range of HIV-1 strains.

Assessment in Wild-Type HIV-1 Infection Models

In cell-based assays utilizing human T-cells, GSK3640254 has shown potent activity against both T-tropic and M-tropic laboratory strains of HIV-1. asm.org Furthermore, its efficacy has been confirmed against a panel of HIV-1 clinical isolates, showcasing its broad-spectrum antiviral potential. asm.orgresearchgate.net Studies have demonstrated that GSK3640254 effectively inhibits a wide array of HIV-1 strains that express Gag polymorphisms, which have been a challenge for earlier generation maturation inhibitors. asm.orgresearchgate.net

Dose-Response Characterization and EC50 Determination

Dose-response studies have been crucial in quantifying the antiviral potency of GSK3640254. The half-maximal effective concentration (EC50), which is the concentration of a drug that induces a response halfway between the baseline and maximum effect, is a key parameter in these evaluations.

In studies with a panel of eight HIV-1 laboratory strains, GSK3640254 exhibited a mean EC50 value of 0.8 nM, with a range of 0.3 to 1.2 nM. asm.org Against a broader panel of chimeric viruses of subtypes B and C, the mean EC50 values were 1.9 nM and 1.2 nM, respectively. asm.org When tested against a diverse panel of HIV-1 clinical isolates from four different subtypes (A, B, C, and CRF01_AE), GSK3640254 demonstrated a mean EC50 of 9 nM. asm.orgresearchgate.net A phase IIa proof-of-concept study established a clear dose-antiviral response relationship for GSK3640254. nih.gov

HIV-1 Strain TypeMean EC50 (nM)EC50 Range (nM)
Laboratory Strains0.80.3 - 1.2
Subtype B Chimeric Viruses1.9Not Specified
Subtype C Chimeric Viruses1.2Not Specified
Clinical Isolates (Subtypes A, B, C, CRF01_AE)9Not Specified
Least Susceptible Virus7Not Applicable
Subtype B Clinical Isolates1950 - 77
Subtype A/AE Clinical Isolates3.0Not Specified
Subtype C Clinical Isolates3.5Not Specified

Comparative Antiviral Potency of C26H19ClFN3O4 Analogs

GSK3640254 was developed as a next-generation maturation inhibitor with an optimized virology profile compared to its predecessors, such as GSK3532795. nih.govresearchgate.net The key structural difference lies in the replacement of a para-substituted benzoic acid moiety in GSK3532795 with a cyclohex-3-ene-1-carboxylic acid substituted with a CH2F moiety at the alpha-carbon to the carboxylic acid in GSK3640254. nih.gov

This structural modification has led to significantly improved antiviral activity against a range of clinically relevant polymorphic variants that showed reduced sensitivity to GSK3532795. nih.gov For instance, against a panel of 19 primary clinical isolates, GSK3640254 had a median EC50 of 3 nM, whereas GSK3532795 had a median EC50 of 8 nM. researchgate.net The potency of GSK3640254 was particularly superior against viruses with specific Gag polymorphisms like V362I. asm.org

CompoundMedian EC50 against Primary Isolates (nM)EC50 Range against Primary Isolates (nM)
GSK364025431 - 77
GSK353279581 - 1575

Assessment of Antiviral Activity against HIV-1 Integrase Inhibitor-Resistant Mutants

There is no publicly available data from the reviewed scientific literature specifically evaluating the in vitro antiviral activity of GSK3640254 against HIV-1 strains with resistance mutations to integrase inhibitors such as raltegravir (B610414), elvitegravir, or dolutegravir (B560016). Maturation inhibitors like GSK3640254 have a different mechanism of action, targeting the Gag polyprotein, whereas integrase inhibitors target the integrase enzyme. asm.orgpnas.org Therefore, cross-resistance between these two classes is not expected. researchgate.net

Determination of In Vitro Selectivity Index (TI) against Relevant Cell Lines

The in vitro selectivity index (SI), also referred to as the therapeutic index (TI), is a crucial measure of a drug's safety margin. It is calculated as the ratio of the half-maximal cytotoxic concentration (CC50) to the half-maximal effective concentration (EC50). A higher SI value indicates greater selectivity for the viral target over host cells.

The cytotoxicity of GSK3640254 was assessed in MT-2 cells, a human T-cell line. The compound exhibited a CC50 of 13 µM (or 13,000 nM). asm.org Based on the potent anti-HIV-1 activity observed, this results in a therapeutic index well over 1,000 for the various viruses tested. asm.org

ParameterValue
Cell Line for CytotoxicityMT-2
CC5013 µM (13,000 nM)
Calculated Therapeutic Index (TI)> 1,000

Future Research Directions and Prospects for C26h19clfn3o4 Derivatives

Exploration of Resistance Mechanisms to Pyrrolopyrazoledione Integrase Inhibitors

A critical area of future research is the in-depth exploration of viral resistance mechanisms against pyrrolopyrazoledione integrase inhibitors. While this class of drugs, particularly second-generation inhibitors, generally presents a high barrier to resistance, the virus can still develop mutations that reduce susceptibility. nih.gov

Understanding these pathways is fundamental to predicting and overcoming clinical resistance. Research should focus on identifying specific mutations in the integrase enzyme that confer resistance to C26H19ClFN3O4 derivatives. For instance, studies on other integrase strand transfer inhibitors (INSTIs) like dolutegravir (B560016) and raltegravir (B610414) have identified key resistance-associated mutations, such as G118R, R263K, Q148H, and N155H. nih.govfrontiersin.org These mutations can alter the binding affinity of the inhibitor to the integrase-DNA complex. nih.govsalk.edu Future studies should investigate whether similar or novel mutational pathways emerge in response to this compound derivatives.

A key mechanism of resistance is the alteration of the inhibitor's dissociation rate from the viral enzyme. For example, the G118R or R263K mutations increase the dissociation rate of dolutegravir, although it still maintains prolonged binding compared to wild-type. nih.govnih.gov Investigating the dissociation kinetics of this compound derivatives from both wild-type and mutant integrase enzymes will be crucial. This involves a challenging balance for the virus between developing phenotypic resistance and maintaining its viral fitness, as resistance mutations can sometimes impair the virus's replication capacity. nih.govnih.gov

Strategies for Developing this compound Analogs with Enhanced Resistance Profiles

Building on the knowledge of resistance mechanisms, a primary goal is to design and synthesize analogs of this compound that can overcome these challenges. The development of second-generation INSTIs like dolutegravir, which has a higher genetic barrier to resistance than first-generation agents, serves as a successful precedent. frontiersin.org

Strategies for creating more robust analogs could include:

Structural Modification: Modifying the chemical structure of this compound to enhance its binding affinity and interactions with the integrase active site. This could involve creating derivatives that form additional hydrogen bonds or hydrophobic interactions, making the binding less susceptible to disruption by single-point mutations. salk.edu

Overcoming Specific Mutations: Designing analogs that are specifically effective against common resistant variants. For example, research has shown that novel compounds can be designed to effectively inhibit drug-resistant versions of HIV integrase. salk.edu By understanding the structural changes caused by mutations, new molecules can be developed to fit the altered binding pocket.

Targeting Conserved Regions: Focusing modifications on parts of the molecule that interact with highly conserved regions of the integrase enzyme. Mutations in these areas are less likely to occur as they would compromise the enzyme's essential function.

Innovative Drug Discovery Techniques: Employing modern strategies like structure-based drug design, computational modeling, and high-throughput screening to identify novel scaffolds and derivatives with better resistance profiles. mdpi.com

Below is a table summarizing potential strategies for developing enhanced analogs.

Strategy Approach Rationale
Structural Modification Altering functional groups to increase binding affinity. Stronger binding makes it harder for viral mutations to disrupt the drug's effect.
Targeting Resistant Mutants Designing analogs that fit the altered active site of mutant enzymes. Maintains efficacy even after the virus develops resistance to the parent compound. salk.edu
Focusing on Conserved Regions Designing the drug to interact with essential, unchanging parts of the enzyme. Reduces the likelihood of the virus developing resistance through mutation.

| Novel Discovery Methods | Using computational tools and high-throughput screening. | Accelerates the identification of new, more potent and resilient drug candidates. mdpi.com |

Investigation of the Potential for Combination Therapies with this compound Derivatives

Combination therapy is the cornerstone of modern antiviral treatment, including for HIV. nih.gov Combining drugs that target different stages of the viral life cycle enhances efficacy, suppresses viral replication more effectively, and significantly reduces the risk of drug resistance. nih.govoncotarget.com

Future research should systematically evaluate the efficacy of this compound derivatives in combination with other classes of antiretroviral agents. Integrase inhibitors are commonly used with nucleoside reverse transcriptase inhibitors (NRTIs), and this combination has proven highly effective. nih.govnih.gov Studies should explore the synergistic, additive, or antagonistic effects of this compound analogs when paired with:

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Protease Inhibitors (PIs)

Fusion and Entry Inhibitors

The goal is to identify combinations that offer the most potent antiviral activity while minimizing toxicity. uct.ac.zanih.gov Such combination therapies hold the promise of more durable virologic suppression and a higher barrier to the emergence of resistant strains. oncotarget.com

Broader Applications of the Pyrrolopyrazoledione Scaffold in Antiviral Drug Discovery

The pyrrolopyrazoledione scaffold, the core structure of this compound, may have therapeutic potential beyond its role as an HIV integrase inhibitor. nih.gov Heterocyclic compounds, including pyrazole (B372694) derivatives, are known for a wide spectrum of biological activities and are central to the design of various therapeutic agents. nih.gov

Future research should explore the broader antiviral applications of this chemical scaffold. This involves screening this compound derivatives and other pyrrolopyrazoledione compounds against a range of different viruses. The pyrazole scaffold, for instance, has shown promise in developing agents against viruses like HSV-1 and H1N1. nih.gov

Investigating the mechanism of action against other viral targets is a key step. This could reveal that the scaffold is capable of inhibiting other viral enzymes or processes, such as viral polymerases, proteases, or entry mechanisms. Identifying the structural features responsible for this broader activity could lead to the development of novel, broad-spectrum antiviral drugs, which are critically needed to combat emerging viral diseases. mdpi.comrsc.org The discovery that certain scaffolds can be modified to target different enzymes or proteins is a promising avenue for future drug development. globalbiodefense.com

Q & A

Basic Research Questions

Q. How can I design a robust experimental protocol for synthesizing C₂₆H₁₉ClFN₃O₄?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define synthesis objectives. For example:

  • Population : Target molecule (C₂₆H₁₉ClFN₃O₄).
  • Intervention : Reaction pathways (e.g., Suzuki coupling for aryl halides).
  • Comparison : Alternative catalysts (e.g., palladium vs. nickel).
  • Outcome : Yield optimization or impurity control.
    Validate protocols using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
    • Key Considerations : Document reagent purity, reaction conditions (temperature, solvent), and characterization methods (e.g., NMR, HPLC) to ensure reproducibility .

Q. What are the best practices for characterizing C₂₆H₁₉ClFN₃O₄’s physicochemical properties?

  • Methodological Answer :

  • Use triangulation by combining multiple techniques (e.g., X-ray crystallography for structural analysis, mass spectrometry for molecular weight confirmation, and DSC for thermal stability).
  • Reference SciFinder or Web of Science to compare your data with existing literature, ensuring alignment with reported spectra or melting points .
    • Data Validation : Cross-check spectral data (e.g., ¹H/¹³C NMR shifts) against computational predictions (DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How should I resolve contradictions in bioactivity data for C₂₆H₁₉ClFN₃O₄ across different studies?

  • Methodological Answer : Apply principal contradiction analysis to identify dominant variables influencing results:

  • Step 1 : Map discrepancies (e.g., IC₅₀ values in enzyme assays) to experimental variables (cell lines, assay conditions).
  • Step 2 : Conduct sensitivity analyses (e.g., ANOVA) to determine if variations arise from methodology (e.g., incubation time) or compound stability .
  • Step 3 : Replicate conflicting experiments under controlled conditions, isolating one variable at a time .
    • Example : If Study A reports higher cytotoxicity than Study B, test both cell lines under identical protocols to isolate biological vs. technical factors .

Q. What strategies optimize the reproducibility of C₂₆H₁₉ClFN₃O₄’s pharmacokinetic data in animal models?

  • Methodological Answer :

  • Standardize CRFs (Case Report Forms) : Define variables like dosing intervals, blood sampling times, and metabolite quantification methods using a data dictionary (variable name, format, validation rules) .
  • Blind Analysis : Use independent researchers for data collection and interpretation to reduce bias .
  • Metadata Documentation : Record animal strain, diet, and environmental conditions (humidity, light cycles) that may influence results .

Q. How can I validate computational models predicting C₂₆H₁₉ClFN₃O₄’s binding affinity to target proteins?

  • Methodological Answer :

  • Iterative Refinement : Compare docking scores (e.g., AutoDock Vina) with experimental data (SPR or ITC). Adjust force fields or solvation parameters if deviations exceed 15% .
  • Benchmarking : Use publicly available datasets (e.g., PDBbind) to calibrate models against known ligand-protein interactions .
  • Uncertainty Quantification : Report confidence intervals for binding energies using Monte Carlo simulations .

Data Management & Reporting

Q. How should I structure a research paper on C₂₆H₁₉ClFN₃O₄ to meet rigorous academic standards?

  • Methodological Answer :

  • Introduction : Pose a comparative question (e.g., “How does halogen substitution impact bioactivity compared to analogous compounds?”) .
  • Methods : Detail synthesis protocols, instrumentation (manufacturer, model), and statistical tests (e.g., Tukey’s HSD for multiple comparisons) .
  • Results : Use appendices for raw data (e.g., chromatograms) and highlight processed data (e.g., dose-response curves) in the main text .
  • Conclusion : Address unresolved questions (e.g., “Why does fluorination enhance solubility but reduce membrane permeability?”) .

Q. What are the ethical guidelines for citing conflicting data on C₂₆H₁₉ClFN₃O₄?

  • Methodological Answer :

  • Transparency : Acknowledge contradictions and propose hypotheses (e.g., “Divergent toxicity profiles may stem from metabolite variability”).
  • Citation Integrity : Use primary sources (peer-reviewed journals) over secondary summaries. Avoid “citation stacking” to inflate reference counts .
  • Reproducibility Statements : Include a section on data availability (e.g., “Raw NMR spectra uploaded to Zenodo under DOI:XXXX”) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.